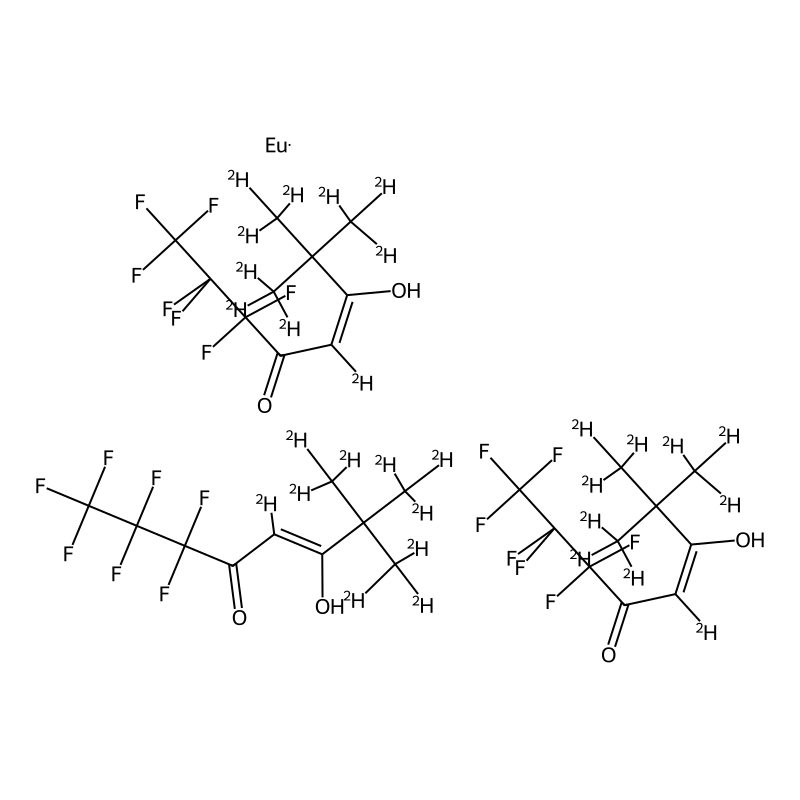

Eu(fod)3-d30

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chemical Profile of Eu(fod)₃

The table below summarizes the fundamental chemical and physical properties of Eu(fod)₃.

| Property | Description |

|---|---|

| Chemical Name | Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III) [1] [2] |

| CAS Number | 17631-68-4 (for the non-deuterated form) [1] |

| Molecular Formula | C₃₀H₃₀EuF₂₁O₆ (for the non-deuterated form) [1] [2] |

| Molecular Weight | 1037.49 g/mol [1] [2] |

| Appearance | Yellow powder or light yellow to yellow solid [1] [2] |

| Melting Point | 203–207 °C [1] [2] |

| Solubility | Soluble in organic solvents; insoluble in water [1] |

Primary Applications and Technical Data

Eu(fod)₃ is a coordination compound where a europium(III) center is bound to three bidentate "fod" ligands [2]. The europium ion has a highly paramagnetic f⁶ electron configuration, which is key to its function [2].

NMR Shift Reagent

- Function: The paramagnetic Eu³⁺ ion in Eu(fod)₃ induces additional chemical shifts in the NMR spectra of Lewis bases (like alcohols, ethers, and amines) that bind to it. This helps resolve overlapping signals [2].

- Key Advantage: The "fod" ligand makes the complex highly soluble in nonpolar organic solvents and increases its Lewis acidity compared to earlier reagents [2].

- Practical Consideration: Only small amounts are used, as higher concentrations can cause line broadening due to the reagent's paramagnetism [2].

Lewis Acid Catalyst

Eu(fod)₃ serves as an effective catalyst in stereoselective reactions, such as Diels-Alder and aldol addition reactions. For example, it can catalyze the formation of dihydropyrans from dienes and aldehydes with high selectivity for the endo product [2].

Experimental Protocol: Using Eu(fod)₃ as an NMR Shift Reagent

The following diagram and procedure outline a general method for using Eu(fod)₃ to resolve an NMR spectrum.

Procedure:

- Prepare Sample: Dissolve your target compound (approximately 10-20 mg) in 0.5-1 mL of a deuterated solvent like CDCl₃ in a standard NMR tube [2].

- Acquire Baseline Spectrum: Run the initial ¹H NMR spectrum without the shift reagent. Evaluate if the signal resolution is sufficient for your analysis.

- Add Eu(fod)₃:

- Prepare a stock solution of Eu(fod)₃ in the same deuterated solvent.

- Crucial: Add the shift reagent in small, incremental amounts using a micro-syringe. A good starting point is a molar ratio of 0.05 to 0.1 equivalents of Eu(fod)₃ per mole of your substrate.

- Cap and invert the tube to mix thoroughly after each addition.

- Acquire New Spectrum: After each addition, acquire a new NMR spectrum. You will observe that signals for nuclei close to Lewis basic sites (like O or N atoms) will experience significant shifts.

- Iterate and Analyze: Continue adding the shift reagent in small increments and acquiring spectra until the desired signal separation is achieved. Correlate the magnitude of the chemical shift change (Δδ) with the proximity to the binding site to deduce structural information.

> Caution: Avoid adding excessive amounts of Eu(fod)₃, as its paramagnetic nature can cause severe peak broadening at high concentrations, reducing resolution [2].

Purchasing Information

Eu(fod)₃ is available from several major chemical suppliers. The deuterated form (Eu(fod)₃-d30) is a specialty product, and you may need to contact suppliers directly for its specific pricing and availability [3] [1].

| Supplier | Product Description | Packaging | Price (USD) |

|---|---|---|---|

| Sigma-Aldrich | Resolve-Al EuFOD, 99% [1] | 1g | $77.20 [1] |

| Sigma-Aldrich | Resolve-Al EuFOD, 99% [1] | 5g | $216.00 [1] |

| Strem Chemicals | Tris(...)europium(III) hydrate (99.9%-Eu) [1] | 1g | $48.00 [1] |

| Strem Chemicals | Tris(...)europium(III) hydrate (99.9%-Eu) [1] | 5g | $184.00 [1] |

Key Practical Considerations

- Handling and Storage: The compound is sensitive to moisture (hygroscopic) and should be stored protected from light, under nitrogen, and at 2-8°C [1].

- Distinction from Deuterated Form: The standard compound's molecular formula is C₃₀H₃₀EuF₂₁O₆ [2]. The deuterated form, Eu(fod)₃-d30, has the formula C₃₀H₃₃EuF₂₁O₆, indicating replacement of 30 hydrogen atoms with deuterium [3].

References

Technical Guide: Europium Tris(6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedionato) [Eu(fod)₃]

Chemical Identification and Fundamental Properties

Eu(fod)₃ is a highly specialized coordination compound belonging to the class of lanthanide β-diketonates. Its value in research and industrial applications stems from its unique paramagnetic and luminescent properties, which are engineered through its specific molecular structure.

The table below summarizes its core identifying information and basic physical properties [1]:

| Property | Description / Value |

|---|---|

| IUPAC Name | Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium |

| Common Abbreviations | Eu(fod)₃, EuFOD |

| CAS Number | Information not located in search results |

| Molecular Formula | C₃₀H₃₀EuF₂₁O₆ |

| Molar Mass | 1037.49 g/mol |

| Appearance | Yellow powder |

| Melting Point | 203–207 °C |

| EC Number | 241-616-1 |

Structural Characteristics and Coordination Chemistry

The molecular architecture of Eu(fod)₃ is central to its function. The europium(III) ion (Eu³⁺) is coordinated by three anionic fod ligands, each acting in a bidentate manner through two oxygen atoms, resulting in a coordination number of six for the central metal ion [1]. The electron configuration of the Eu³⁺ ion is f⁶, meaning it has six unpaired electrons, each occupying a different f-orbital. This specific electronic structure is the origin of the molecule's strong paramagnetism [1].

The fod ligand is the anion derived from 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione. The structure of this ligand is critical for the compound's performance:

- The tert-butyl groups ((CH₃)₃C-) provide significant steric bulk, which enhances the compound's solubility in non-polar organic solvents and protects the central metal ion.

- The perfluoroalkyl chain (C₃F₇) is strongly electron-withdrawing. This makes the fod ligand more lipophilic and, crucially, increases the Lewis acidity of the Eu³⁺ center compared to similar complexes with non-fluorinated ligands [1]. This heightened Lewis acidity is key to its function as a shift reagent and catalyst.

Despite being formally six-coordinate, the Eu³⁺ center in Eu(fod)₃ can expand its coordination sphere. It has a strong affinity for hard Lewis bases (such as the oxygen atoms in carbonyls, ethers, or the nitrogen in amines), allowing it to form adducts and increasing its coordination number up to eight [1]. Furthermore, commercial samples of Eu(fod)₃ have been found to sometimes contain hydrated forms, such as Eu(fod)₃·2H₂O, which can coexist as a separate crystalline phase and significantly impact its photophysical properties [2].

Primary Research and Industrial Applications

NMR Shift Reagent

Eu(fod)₃ was pioneered as a premier paramagnetic chemical shift reagent (CSR). When added in small quantities to a solution of an organic compound, it induces additional, predictable chemical shifts in the NMR spectra of substrates that contain Lewis basic sites (e.g., alcohols, amines, carbonyls) [1]. This interaction occurs because the complex binds reversibly to the substrate, and the strong paramagnetism of Eu³⁺ creates a local magnetic field that spreads through space, shifting the NMR signals of nearby nuclei. This effect, known as a pseudocontact shift, helps to resolve overlapping signals and clarify complex spectra. The use of high-field NMR spectrometers has reduced the demand for shift reagents, but they remain valuable for specific analytical challenges [1].

Lewis Acid Catalyst

In organic synthesis, Eu(fod)₃ serves as an effective Lewis acid catalyst. Its strong affinity for oxygen atoms allows it to activate carbonyl compounds, increasing their electrophilicity. This activation is exploited in stereoselective reactions, including Diels-Alder cycloadditions and aldol additions. For instance, it has been shown to catalyze the cyclocondensation of dienes with aldehydes to produce dihydropyrans with high selectivity for the endo product [1].

Luminescent Dopant and Sensor Material

The photoluminescent (PL) properties of Eu³⁺ make Eu(fod)₃ a candidate for optical applications. The Eu³⁺ ion emits intense red light (around 610-630 nm) due to the ⁵D₀ → ⁷F₂ transition [2]. This emission can be sensitized via the ligand's absorption bands through an "antenna effect." The complex has been successfully doped into polymer matrices like polymethylmethacrylate (PMMA) using supercritical CO₂ to create materials whose luminescence intensity is temperature-dependent [2]. This property is being investigated for the development of highly sensitive medical temperature sensors [2]. Note that the presence of water molecules in the coordination sphere (as in Eu(fod)₃·2H₂O) acts as a quencher, significantly reducing the luminescence lifetime and intensity [2].

Experimental Protocols and Methodologies

General Protocol for Doping Polymers with Eu(fod)₃

This methodology outlines the process for creating luminescent polymer composites [2]:

- Dissolution: Polycrystalline Eu(fod)₃ powder is first dissolved in supercritical carbon dioxide (SC CO₂) at a concentration of approximately 2.8×10⁻³ mol/L.

- Impregnation: The polymer substrate (e.g., PMMA plates, polypropylene films) is placed in a high-pressure chamber. The SC CO₂ solution containing the complex is then introduced into the chamber.

- Processing: The system is maintained under supercritical conditions for a set period, allowing the Eu(fod)₃ to diffuse into the polymer matrix.

- Depressurization: The SC CO₂ is slowly released. As the CO₂ returns to gaseous form, the Eu(fod)₃ molecules are trapped within the polymer matrix, resulting in a doped material.

Photoluminescence (PL) Intensity Quenching Study

To characterize the temperature-sensing capability of the doped polymer [2]:

- Sample Preparation: A film of the Eu(fod)₃-doped polymer is prepared and mounted in a temperature-controlled stage.

- Excitation: The sample is excited by a continuous-wave nitrogen laser (λ = 337 nm).

- Data Collection: The PL intensity of the Eu³⁺ emission (⁵D₀ → ⁷F₂ transition at ~612 nm) is measured as a function of temperature, typically across a range of 20°C to 100°C.

- Analysis: The observed decrease in PL intensity with increasing temperature (thermal quenching) is analyzed. The quenching in Eu(fod)₃ is attributed to the depopulation of the emitting ⁵D₀ state via higher energy states or through ligand-to-metal charge transfer states [2].

The following diagram illustrates the energy transfer and relaxation pathways responsible for the luminescence and its temperature-dependent quenching in the Eu(fod)₃ complex:

Diagram 1: Photophysical pathways in Eu(fod)₃ showing excitation, energy transfer, emission, and temperature-dependent quenching channels.

Key Quantitative Data Summary

The photophysical and chemical behavior of Eu(fod)₃ can be quantified through several key parameters, which are crucial for experimental planning and analysis.

Table 1: Summary of Key Quantitative Data for Eu(fod)₃

| Parameter | Value / Observation | Context / Significance |

|---|---|---|

| Luminescence Decay Time (τ) | τ₁ = 725 μs; τ₂ = 90 μs | Biexponential decay indicates two distinct luminescent sites, attributed to unhydrated ([Eu(fod)₃]ₙ) and hydrated (Eu(fod)₃·2H₂O) forms, respectively [2]. |

| Major Emission Wavelength | 610–630 nm | Corresponds to the electric dipole transition ⁵D₀ → ⁷F₂ of Eu³⁺, which is highly sensitive to the chemical environment [2]. |

| Ligand Absorption Maximum | ~290 nm (S₀→S₁ transition) | Enables indirect excitation of Eu³⁺ luminescence via the "antenna effect" [2]. |

| Solubility in SC CO₂ | 2.8 × 10⁻³ mol/L | Critical parameter for polymer doping processes using supercritical fluids [2]. |

| Temperature Quenching | Observed across 20–100 °C | Fundamental for its application as a temperature sensor; attributed to depopulation of the ⁵D₀ state [2]. |

Important Considerations for Researchers

- Hydration State: The presence of water in commercial samples is a critical variable. The hydrated form, Eu(fod)₃·2H₂O, exhibits vastly different luminescence lifetimes and intensities compared to the unhydrated complex. Researchers must account for and control this factor in photophysical studies [2].

- Deuterated Analogue Information Gap: While Eu(fod)₃ is well-documented, specific data on the deuterated form (where hydrogen is replaced by deuterium) was not located. Deuterated analogues of organometallic complexes are typically synthesized for specialized NMR spectroscopy (e.g., to simplify proton NMR spectra of the ligand or adducts) or to study fundamental vibrational and energy transfer processes. The synthesis would likely follow a similar route to the protonated version but using deuterated starting materials.

- Material Stability: The coordination sphere of the Eu³⁺ ion in this complex can be dynamic, leading to easy transformations between different solid phases, which can affect the reproducibility of results [2].

References

Comprehensive Technical Guide: Deuterated Lanthanide Shift Reagents for Research and Drug Development

Introduction to Lanthanide Shift Reagents

Lanthanide Shift Reagents (LSRs) represent a specialized class of coordination complexes that have significantly advanced nuclear magnetic resonance (NMR) spectroscopy since their introduction in 1969 by Hinckley. These reagents primarily consist of paramagnetic lanthanide ions complexed with organic ligands, most commonly β-diketones, which function as mild Lewis acids. The fundamental purpose of LSRs is to induce predictable chemical shift changes in NMR spectra through coordination with basic sites on target molecules, thereby spreading out crowded spectra and facilitating interpretation without requiring stronger magnetic fields. [1]

The development of deuterated versions of these reagents addressed a significant limitation in their application: the interference from signals originating from the reagent's own protons. Deuterated LSRs, such as fully deuterated Eu(fod)3 (where fod refers to 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione), eliminate these confounding signals, thereby simplifying spectral analysis. This advancement proved particularly valuable in pharmaceutical research and natural product characterization, where complex molecular structures often produce overlapping NMR signals that complicate structural elucidation and purity assessment. [1]

Table: Historical Development of Lanthanide Shift Reagents

| Year | Development | Significance |

|---|---|---|

| 1969 | Hinckley's initial discovery | First demonstration of lanthanide complexes to simplify NMR spectra |

| Early 1970s | Expansion of lanthanide series | Identification of Europium and Praseodymium as optimal metals with minimal line broadening |

| Mid 1970s | Development of chiral variants | Enabled determination of enantiomeric purity |

| 1980s | Introduction of deuterated analogues | Eliminated interfering proton signals from reagents |

Chemical Basis and Properties

Fundamental Mechanisms of Action

The functionality of lanthanide shift reagents stems from two primary mechanisms through which paramagnetic lanthanide ions influence the NMR spectra of substrate molecules:

Pseudo-Contact Shift (Dipolar Shift): This through-space mechanism results from the dipolar interaction between the magnetic moments of the unpaired electrons of the lanthanide ion and the resonating nucleus. The induced shift follows a predictable geometric dependence, governed by the equation δPCS = (1/12πr³)[χax(3cos²θ-1) + χrh(3sin²θcos2φ)], where r represents the distance between the metal ion and proton, θ and φ are angular coordinates, and χax and χrh are the axial and rhombic magnetic susceptibility anisotropies. This relationship explains why proximal protons experience greater shifts than distant ones and forms the basis for structural determinations using LSRs. [2] [1]

Contact Shift (Fermi Shift): This through-bond mechanism involves the delocalization of unpaired electron spin density from the lanthanide to the resonating nucleus through molecular orbitals, primarily affecting nuclei directly coordinated to the metal. While contact shifts provide information about spin density distribution, they are generally less significant in LSR applications compared to pseudo-contact shifts, particularly for nuclei several bonds removed from the coordination site. [1]

The paramagnetic nature of these lanthanide complexes also affects nuclear relaxation times, typically resulting in line broadening due to shortened T2 relaxation times. However, certain lanthanides like Europium (Eu³⁺) and Praseodymium (Pr³⁺) exhibit exceptionally minimal line broadening, making them particularly suitable for shift reagents. [1]

Structure-Function Relationships

The efficacy of lanthanide shift reagents depends critically on both the central lanthanide ion and the coordinating ligand framework. Different lanthanides produce characteristically different shifting behaviors:

Table: Direction and Magnitude of Shifts Induced by Common Lanthanide Ions

| Lanthanide Ion | Shift Direction | Relative Magnitude | Line Broadening |

|---|---|---|---|

| Europium (Eu³⁺) | Downfield | Large | Minimal |

| Praseodymium (Pr³⁺) | Upfield | Large | Minimal |

| Ytterbium (Yb³⁺) | Downfield | Moderate | Moderate |

| Erbium (Er³⁺) | Downfield | Moderate | Moderate |

| Thulium (Tm³⁺) | Downfield | Moderate | Moderate |

| Cerium (Ce³⁺) | Upfield | Small | Significant |

| Neodymium (Nd³⁺) | Upfield | Small | Significant |

| Samarium (Sm³⁺) | Upfield | Small | Moderate |

The organic ligands surrounding the lanthanide center serve multiple critical functions: they control steric accessibility, modulate Lewis acidity, enhance solubility in various solvents, and influence the overall stability of the complex. Commonly used ligands include dpm (dipivaloylmethanate), fod (heptafluorodimethyloctanedionate), and facam (trifluoroacetylcamphorate), with deuterated versions specifically replacing C-H groups with C-D bonds to eliminate interfering signals in proton NMR. [1]

The deuterated analogues maintain identical complexation behavior and shifting capabilities while offering the distinct advantage of signal reduction in the proton NMR spectrum where the deuterated bonds do not produce signals, thus eliminating interference from the reagent itself. This proves particularly valuable when analyzing samples with proton resonances in the aliphatic region where non-deuterated shift reagents would contribute obstructive signals. [1]

Experimental Protocols and Methodologies

Sample Preparation and Titration Approach

The application of deuterated lanthanide shift reagents follows a systematic experimental protocol to ensure optimal results:

Sample Preparation: Begin by preparing a standard NMR sample of the compound of interest in an appropriate deuterated solvent. Common solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d6 (DMSO-d6), or deuterated methanol (CD₃OD), selected based on the solubility and functional groups present in the analyte. The sample concentration typically ranges from 5-50 mM, depending on molecular complexity and instrument sensitivity. [3]

Initial Spectrum Acquisition: First, acquire a reference NMR spectrum without any shift reagent present. This baseline spectrum serves as a crucial reference for assessing the induced shifts after reagent addition and helps identify regions of spectral overlap that would benefit most from separation. [3]

Incremental Addition of Shift Reagent: Add the deuterated lanthanide shift reagent to the NMR sample in small, controlled increments (typically 0.5-5 mol% relative to substrate). Common deuterated LSRs include Eu(fod)₃-d₂₇ or Pr(fod)₃-d₂₇, where the deuterated ligands eliminate interfering proton signals. After each addition, mix the sample thoroughly and acquire a new NMR spectrum to monitor the progressive shifting of signals. [3]

Optimal Concentration Determination: Continue the titration until sufficient spectral separation is achieved without excessive line broadening. The optimal molar ratio varies significantly with the binding affinity of the substrate but typically falls between 1:0.1 and 1:0.5 (substrate to LSR). Excessive LSR causes substantial line broadening that can compromise spectral resolution and integration accuracy. [3]

The following diagram illustrates the experimental workflow for using deuterated lanthanide shift reagents:

Experimental workflow for deuterated LSR optimization

Chiral Analysis Protocol

For enantiomeric differentiation using chiral deuterated shift reagents, the procedure requires specific modifications:

Reagent Selection: Select an appropriate chiral deuterated shift reagent such as Eu(hfc)₃-d (tris(3-heptafluoropropylhydroxymethylene)-d-camphorato)europium(III)) or Eu(facam)₃-d (tris(3-trifluoroacetyl-d-camphorato)europium(III)). These reagents contain chiral ligands that differentially interact with enantiomers. [3] [1]

Sample Preparation: Prepare the sample containing the racemic mixture or enantiomerically enriched compound following the same initial steps as for non-chiral analysis. The concentration should be carefully controlled to ensure optimal binding while maintaining solubility. [3]

Spectrum Acquisition: After adding the chiral shift reagent, acquire the NMR spectrum with sufficient digital resolution to detect the potentially small separation between enantiomer signals. The chemical shift differences between enantiomers are typically much smaller than those between different protons in achiral applications. [3]

Data Analysis: Measure the integration of separated signals corresponding to each enantiomer. Calculate the enantiomeric excess (ee) using the formula: ee = (R - S)/(R + S) × 100%, where R and S represent the integration values of the signals for the respective enantiomers. [3]

Applications in Pharmaceutical Research

Chiral Analysis and Enantiomeric Purity Determination

The application of chiral deuterated lanthanide shift reagents represents one of the most significant uses of these compounds in pharmaceutical research and drug development. These reagents enable the direct determination of enantiomeric purity without requiring chemical derivatization, providing a rapid method for assessing stereochemical composition. When a chiral shift reagent complexes with a substrate containing a chiral center, it forms diastereomeric complexes with the R and S enantiomers of the substrate. These diastereomeric complexes exhibit slightly different chemical shifts in their NMR spectra due to their distinct spatial arrangements and differential binding constants. [3] [1]

A prominent example demonstrating this application involves the analysis of 1-phenylethylamine, a chiral amine frequently used in pharmaceutical syntheses. When analyzed with a chiral deuterated europium shift reagent such as Eu(hfc)₃-d, the methine proton signal separates into two distinct resonances corresponding to the R and S enantiomers. The integration ratio of these separated signals directly provides the enantiomeric ratio, allowing calculation of enantiomeric excess, a critical parameter in asymmetric synthesis and regulatory compliance for chiral pharmaceuticals. This method proves particularly valuable for reaction optimization and quality control of chiral drug substances. [3]

Spectral Simplification and Structural Elucidation

Beyond chiral analysis, deuterated lanthanide shift reagents serve as powerful tools for simplifying complex NMR spectra of organic molecules, particularly natural products and pharmaceutical compounds with multiple overlapping signals. By coordinating to basic functional groups such as alcohols, aldehydes, ketones, amines, and ethers, LSRs induce differential shifting of protons based on their spatial proximity to the binding site. This effectively "spreads out" crowded spectral regions, facilitating more accurate signal assignment and structural verification. [1]

The utility of this application is well-illustrated by the analysis of 1-pentanol using non-deuterated Eu(fod)₃, which demonstrates the dramatic spectral changes induced by LSRs. In the absence of shift reagent, the methylene protons of 1-pentanol appear as a complex, overlapping multiplet. Upon complexation with the shift reagent, these signals separate into distinct, well-resolved patterns, with protons closer to the hydroxy binding site experiencing larger downfield shifts. The deuterated version of this reagent would provide the same shifting capability while eliminating the interfering signals from the reagent's own protons, thereby further clarifying the spectral interpretation. [3]

Table: Functional Group Responsiveness to Lanthanide Shift Reagents

| Functional Group | Binding Affinity | Typical Shift Magnitude | Notes |

|---|---|---|---|

| Primary alcohols | High | Large | Strong Lewis base |

| Secondary amines | High | Large | Strong Lewis base |

| Ketones | Medium | Moderate | Moderate Lewis base |

| Aldehydes | Medium | Moderate | Moderate Lewis base |

| Ethers | Low | Small | Weak Lewis base |

| Thiols | Medium | Moderate | Moderate Lewis base |

| Olefins | None | None | Cannot form complexes |

| Arenes | None | None | Cannot form complexes |

Limitations and Current Status

Practical Limitations and Constraints

Despite their utility, deuterated lanthanide shift reagents present several practical limitations that researchers must consider:

Substrate Requirements: LSRs require the presence of Lewis basic functional groups in the target molecule to form complexes and induce shifts. Compounds lacking oxygen- or nitrogen-containing functional groups (such as hydrocarbons, olefins, and arenes) do not form complexes with lanthanide shift reagents and therefore cannot be analyzed using this technique. [3] [1]

Line Broadening Effects: The paramagnetic nature of lanthanide complexes inevitably shortens relaxation times, resulting in signal broadening that can compromise spectral resolution and integration accuracy, particularly at higher reagent concentrations. This effect varies significantly across the lanthanide series, with Europium and Praseodymium showing minimal broadening while other lanthanides produce more substantial linewidth increases. [3] [1]

Moisture Sensitivity: Most lanthanide shift reagents are highly sensitive to moisture and rapidly decompose upon exposure to air or trace water in solvents. This necessitates careful handling under anhydrous conditions and the use of rigorously dried solvents and samples, creating practical challenges for routine applications. [3]

Complex Spectral Changes: While LSRs simplify spectra by separating overlapping signals, the induced shifts can sometimes complicate interpretation for complex molecules, particularly when multiple binding sites exist or when the geometry of complexation is uncertain. Additionally, the temperature-dependent nature of paramagnetic shifts requires careful temperature control during experiments. [1]

Current Status and Contemporary Applications

While the widespread use of lanthanide shift reagents has diminished with the advent of high-field NMR instruments (≥400 MHz) that provide better inherent spectral dispersion, they remain valuable tools for specific applications. The development of highly sensitive NMR spectrometers has reduced but not eliminated the need for chemical resolution enhancement techniques, particularly for complex mixtures or compounds with severe signal overlap. [3] [4]

Contemporary research applications of deuterated lanthanide shift reagents have evolved toward more specialized uses:

Advanced Parashift Probes: Recent research has explored paramagnetic lanthanide complexes as 19F parashift probes for ratiometric detection in magnetic resonance imaging (MRI). These applications leverage the large paramagnetic shifts induced by lanthanides to create environmentally responsive probes for molecular imaging, potentially enabling the detection of enzymatic activity or pH changes in biological systems. [2]

Ion Mobility-Mass Spectrometry: Lanthanide complexes have found new applications as shift reagents in ion mobility-mass spectrometry (IM-MS), where they help characterize peptide functionality and structural features. The high mass of incorporated lanthanides causes significant shifts in ion mobility signals, allowing selective detection and identification of modified peptides in complex mixtures. [5]

Specialized Structural Problems: Deuterated LSRs continue to provide solutions for specific structural elucidation challenges where synthetic modification is impractical or where traditional NMR experiments provide ambiguous results, particularly in the analysis of natural products and complex pharmaceutical intermediates. [6]

References

- 1. CONTACT SHIFT and SHIFT REAGENTS | PPTX [slideshare.net]

- 2. Development of Ln(III) Derivatives as 19F Parashift Probes [pmc.ncbi.nlm.nih.gov]

- 3. 23.1: NMR Shift Reagents [chem.libretexts.org]

- 4. NMR Shift Reagent - an overview [sciencedirect.com]

- 5. Multiplexed Analysis of Peptide Functionality Using Lanthanide -based... [pmc.ncbi.nlm.nih.gov]

- 6. The application of lanthanide in the... | Scilit shift reagents [scilit.com]

Introduction to Eu(fod)₃ as an NMR Shift Reagent

References

- 1. EuFOD [en.wikipedia.org]

- 2. Application of Lanthanide Shift Reagent to the 1H-NMR ... [pmc.ncbi.nlm.nih.gov]

- 3. 23.1: NMR Shift Reagents [chem.libretexts.org]

- 4. Eu(fod)>3> binding on the >1>H-NMR spectra of bis(2 [research.itu.edu.tr]

- 5. Application of Lanthanide Shift Reagent to the 1H-NMR ... [mdpi.com]

- 6. A 1 H, 13 C and 19 F nuclear magnetic resonance study of ... [pubmed.ncbi.nlm.nih.gov]

Application Notes for Eu(fod)₃ in Flavone Structure Elucidation

Introduction to Eu(fod)₃ as a Shift Reagent

Eu(fod)₃, or tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium, is a premier lanthanide shift reagent (LSR) used in NMR spectroscopy. Its primary historical use has been to resolve overlapping signals in the NMR spectra of organic compounds, particularly by inducing pseudo-contact shifts in the protons of Lewis basic molecules, such as flavones, that coordinate to its europium (Eu(III)) center [1]. The complex is highly paramagnetic due to the f⁶ electron configuration of the Eu(III) center, which contains six unpaired electrons [1]. The deuterated form, Eu(fod)₃-d₃₀, where the hydrogen atoms in the tert-butyl groups are replaced by deuterium, is specifically used to avoid extraneous proton signals that could interfere with the NMR spectrum of the analyte [2].

Chemical Properties and Mechanism of Action

Key Structural and Solvation Properties

The following table summarizes the core chemical properties of Eu(fod)₃ that underpin its utility.

| Property | Description and Implication for NMR Analysis |

|---|---|

| Molecular Formula | C₃₀H₃₀EuF₂₁O₆ (Non-deuterated); C₃₀H₃D₃₀EuF₂₁O₆ (Deuterated, Eu(fod)₃-d₃₀) [2] [1]. |

| Molar Mass | 1037.49 g/mol (Non-deuterated); ~1070.69 g/mol (Deuterated) [2] [1]. |

| Metal Center | Eu(III), paramagnetic (f⁶ configuration) [1]. |

| Coordination | Lewis Acid; initial coordination number is 6, can expand to 7 or 8 upon binding to a substrate [1]. |

| Solubility | Highly soluble in non-polar organic solvents (e.g., CDCl₃, C₆D₆) [1]. |

| Affinity | Binds strongly to "hard" Lewis bases, notably oxygen atoms in carbonyls, ethers, alcohols, and nitrogen in amines [1]. |

Mechanism of Action as an NMR Shift Reagent

The mechanism can be visualized through the following workflow. The paramagnetic Eu(III) ion induces chemical shift changes in the NMR spectrum of a substrate that coordinates to it.

Upon dissolution in an aprotic solvent, Eu(fod)₃ can undergo self-association or oligomerization [3]. When a flavone or other Lewis basic substrate is introduced, it displaces the self-coordinated fod ligands, forming a direct Eu-O bond with the carbonyl oxygen or other basic sites on the flavone [1]. This binding brings the paramagnetic lanthanide ion into close proximity with the flavone's protons. The resulting pseudo-contact (dipolar) interaction induces significant shifts in their NMR resonances. The magnitude of the shift for a given proton is proportional to (3cos²θ - 1)/r³, where 'r' is the distance from the proton to the Eu ion and 'θ' is the angle defined by the proton-Eu vector and the principal magnetic axis of the complex [1].

Experimental Protocol for Flavone Analysis

Sample and Reagent Preparation

- Solvent Selection: Use dry, deuterated, aprotic solvents such as chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆). The choice of solvent is critical, as coordinating solvents like DMSO-d₆ or CD₃CN will compete with the flavone for binding to the Eu(III) center, drastically reducing the observed shift effects [3].

- Analyte Solution: Prepare a concentrated stock solution (~5-20 mM) of the flavone in the chosen deuterated solvent.

- Shift Reagent Solution: Prepare a stock solution of Eu(fod)₃-d₃₀ in the same solvent. The high molecular weight requires careful mass measurement. A typical concentration for a stock solution is 50-100 mM.

Titration Procedure and Data Acquisition

- Initial Spectrum: Acquire a standard ¹H NMR spectrum of the flavone solution without the shift reagent. This serves as the baseline.

- Incremental Titration: Using a micro-syringe, add small, measured aliquots of the Eu(fod)₃-d₃₀ stock solution directly to the NMR tube. Cap and mix the tube thoroughly after each addition.

- Data Collection: After each addition, acquire a new ¹H NMR spectrum. It is advisable to also run ¹⁹F NMR spectra, as the ¹⁹F signals of the fod ligands are sensitive reporters of coordination and can confirm successful adduct formation [3].

- Titration Endpoint: Continue the titration until sufficient spectral resolution is achieved. Be cautious not to add excessive reagent, as paramagnetic line broadening will eventually degrade spectral quality due to shortened relaxation times (T₁, T₂) [1].

Data Interpretation for Flavone Structure

The following table outlines the expected effects and their structural significance for a flavone coordinated via its carbonyl oxygen.

| Observed NMR Change | Structural Interpretation |

|---|---|

| Downfield Shifts (↑ δ) | All protons will experience a downfield shift, but the magnitude decreases with increasing distance from the Eu center. |

| Large Shifts for H-5, H-6, H-8 | Protons on the A-ring, particularly H-6 and H-8, are in close proximity to the coordination site and will experience the largest shifts. H-5 is also strongly affected. |

| Smaller Shifts for B-ring Protons | Protons on the B-ring (e.g., H-2', H-5', H-6') are farther from the Eu center and will exhibit smaller, more uniform shifts. |

| Signal Dispersion | Overlapping signals in the original spectrum (e.g., sugar proton region in C-glycosyl flavones) may become resolved. |

| Line Broadening | Increased line width is expected, especially for protons closest to the paramagnetic center. |

Complementary Techniques for Flavone Elucidation

While Eu(fod)₃ is powerful for simplifying ¹H NMR spectra, a full structure elucidation of complex flavones, such as the C-glycosyl flavones commonly found in cereals and medicinal plants, requires a multi-technique approach [4] [5].

- Liquid Chromatography-Mass Spectrometry (LC-MS): HPLC-ESI-MSn is indispensable for determining the molecular weight, identifying the aglycone type (e.g., apigenin, luteolin), and characterizing the sugar moieties and any acylations. The fragmentation patterns of C-glycosyl flavones are distinct from their O-glycosylated counterparts [4] [5].

- High-Resolution Mass Spectrometry (HRMS): Provides exact mass measurements, allowing for the unambiguous determination of elemental composition and discrimination between isobaric substituents, such as a hexose (C₆H₁₂O₆) and a caffeoyl group (C₉H₆O₃), which have the same nominal mass of 162 but different exact masses [4].

- Advanced NMR Methods: Multi-dimensional NMR experiments (e.g., ¹H-¹³C HSQC, HMBC) are often necessary to fully assign the structure, particularly for isomeric flavones and for defining glycosylation sites [6].

Key Considerations and Best Practices

- Solvent Effects: The equilibrium between oligomeric and monomeric forms of Eu(fod)₃ is solvent-dependent. In apolar solvents, oligomerization dominates, while associative solvents like DMSO shift the equilibrium towards the monomeric form, which can be observed via ¹⁹F NMR signal sharpening [3].

- Concentration: Work at the lowest effective concentration of Eu(fod)₃ to minimize line broadening and cost. The deuterated form, Eu(fod)₃-d₃₀, is significantly more expensive than the non-deuterated analogue [2].

- Limitations: The technique is most effective in non-coordinating solvents. For compounds with multiple strong Lewis basic sites, complex binding modes can make interpretation difficult. With the widespread availability of high-field NMR spectrometers, the need for shift reagents has diminished, but they remain valuable for specific problems of signal overlap.

References

- 1. EuFOD [en.wikipedia.org]

- 2. Euroshift-fod- d ( 30 ) for nmr-spectros-c& | 56689-47-5 [chemicalbook.com]

- 3. A 1 H, 13 C and 19 F nuclear magnetic resonance study of ... [pubmed.ncbi.nlm.nih.gov]

- 4. Comprehensive characterization of C-glycosyl flavones in ... [pmc.ncbi.nlm.nih.gov]

- 5. Identification of C-glycosyl flavones by high performance liquid... [pmc.ncbi.nlm.nih.gov]

- 6. Highly oxidized flavones in Artemisia species [pmc.ncbi.nlm.nih.gov]

Eu(fod)₃ in Diels-Alder Reactions: Mechanism and Workflow

Lanthanide catalysts like Eu(fod)₃ accelerate Diels-Alder reactions by coordinating with electron-withdrawing groups on the dienophile, making it more electron-deficient and lowering the energy of its LUMO. This enhances the reaction rate and can impart high stereocontrol [1].

One specific application is a tandem regiospecific rearrangement/Diels-Alder reaction [2]. The diagram below illustrates this catalytic process.

Experimental Protocol Overview

The following table summarizes a reported procedure for a Eu(fod)₃-catalyzed tandem reaction [2].

| Parameter | Specification |

|---|---|

| Reaction Type | Tandem allylic rearrangement & Diels-Alder cycloaddition |

| Catalyst | Eu(fod)₃ |

| Catalyst Loading | Not explicitly stated (catalytic amount) |

| Substrate | Unsymmetrical divinyl alkoxyacetates (e.g., compound 7a) |

| Dienophile | Maleic anhydride and others examined |

| Reaction Conditions | Room temperature |

| Key Outcome | Regiospecific formation of a C5-substituted (E)-2-ethoxy-1,3-diene, followed by in situ Diels-Alder reaction to give adduct (e.g., compound 11) |

Key Considerations and Further Research

- Information Gap on Eu(fod)₃-d30*: The specific deuterated complex Eu(fod)₃-d30* was not mentioned in the search results. This compound is typically used as an NMR shift reagent to simplify complex spectra by resolving overlapping signals, rather than as a standard Lewis acid catalyst for altering stereoselectivity.

- General Diels-Alder Principles: The stereochemical outcome of Diels-Alder reactions is governed by inherent rules. The reaction is stereospecific, meaning the configuration of the dienophile is retained (cis dienophile gives cis product) [3] [4]. Furthermore, the endo product is typically favored under kinetic control due to stabilizing secondary orbital interactions in the transition state [5] [6] [4].

Suggested Research Path

To develop a detailed protocol, you may need to consult specialized synthetic chemistry resources. I suggest you:

- Search deuterated NMR shift reagents to find specific applications of Eu(fod)₃-d30.

- Consult specialized organic synthesis databases like Reaxys or SciFinder for full experimental details and to find other examples of lanthanide-catalyzed cycloadditions.

- Review foundational literature on lanthanide catalysts in organic synthesis for a deeper understanding of their scope and limitations.

References

- 1. Recent Advances in Inverse-Electron-Demand Hetero ... [pmc.ncbi.nlm.nih.gov]

- 2. Eu(fod)>3>-catalyzed tandem regiospecific rearrangement ... [researchportal.hkust.edu.hk]

- 3. Stereochemistry of the Diels-Alder Reaction [masterorganicchemistry.com]

- 4. 3.5 Diels - Alder Reaction – Organic Chemistry II [kpu.pressbooks.pub]

- 5. – Diels reaction - Wikipedia Alder [en.wikipedia.org]

- 6. Diels-Alder Reaction: Kinetic and Thermodynamic Control [masterorganicchemistry.com]

Eu(fod)3-d30 Lewis acid catalyst synthesis

Fundamental Properties of Eu(fod)₃

Eu(fod)₃ is a coordination complex where a europium(III) center is bound to three bidentate "fod" ligands (the anion of 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione) [1]. Its key characteristics are summarized in the table below.

| Property | Description |

|---|---|

| Chemical Formula | C₃₀H₃₀EuF₂₁O₆ [1] [2] |

| Molar Mass | 1037.49 g/mol [1] |

| Appearance | Yellow powder [1] |

| Melting Point | 203–207 °C [1] |

| Primary Uses | NMR shift reagent; Lewis acid catalyst in organic synthesis [1] |

| Key Feature | Highly paramagnetic; strong Lewis acid with affinity for hard bases (e.g., ethers, amines) [1] |

Applications in Organic Synthesis

Eu(fod)₃ is an effective catalyst for various carbon-carbon bond-forming reactions. Its strong Lewis acidity and solubility in non-polar solvents make it particularly useful [1].

Catalytic Reactions The table below outlines some key reactions catalyzed by Eu(fod)₃ and related fluorous Lewis acids.

| Reaction Type | Example | Key Features | Catalytic System & Yield |

|---|---|---|---|

| Diels-Alder | Cyclocondensation of dienes with aldehydes to dihydropyrans [1] | High endo-selectivity [1] | Eu(fod)₃ [1] |

| Friedel-Crafts Acylation | Acylation of anisole [3] | Requires only 1 mol% catalyst; recyclable [3] | Hf[N(SO₂-n-C₈F₁₇)₂]₄ (80-92% yield) [3] |

| Direct Esterification | Esterification of carboxylic acids with alcohols [3] | Proceeds under mild conditions (<100 °C) in water-containing systems [3] | Hf[N(SO₂-n-C₈F₁₇)₂]₄ (82-92% yield) [3] |

| Acetylation | Acetylation of cyclohexanol [3] | Catalyst recycled 5 times without activity loss [3] | Yb[C(SO₂-n-C₈F₁₇)₃]₃ / Sc[C(SO₂-n-C₈F₁₇)₃]₃ (>98% yield) [3] |

Workflow for Catalyst Use in Drug Development

The following diagram illustrates how a Lewis acid catalyst like Eu(fod)₃ fits into the early drug development pipeline, from preclinical synthesis to clinical research application.

Experimental Protocol for a Diels-Alder Reaction

The following is a generalized protocol for a Eu(fod)₃-catalyzed Diels-Alder reaction, based on its documented use [1].

Materials

- Reactants: Diene and aldehyde (or other dienophile).

- Catalyst: Eu(fod)₃.

- Solvent: Anhydrous non-polar solvent (e.g., dichloromethane, DCM).

- Equipment: Round-bottom flask, stir bar, septum, nitrogen inlet, syringe, heating mantle.

Procedure

- Reaction Setup: Under a nitrogen atmosphere, add the diene (1.0 equivalent) and the aldehyde (1.2 equivalents) to anhydrous DCM in a round-bottom flask.

- Catalyst Addition: Add Eu(fod)₃ (5-10 mol%) to the reaction mixture.

- Stirring and Reaction: Stir the reaction mixture at room temperature or under mild heating (e.g., 40°C). Monitor the reaction progress by TLC or GC-MS.

- Work-up: Upon completion, quench the reaction by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate.

- Extraction: Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (3 times), and combine the organic layers.

- Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography to obtain the desired dihydropyran or other cycloadduct.

Seeking Specialized Information

While the information above provides a solid foundation for working with Eu(fod)₃, finding specifics on the deuterated Eu(fod)₃-d₃₀ may require more targeted searches.

- Check Chemical Supplier Catalogs: Major suppliers (e.g., Sigma-Aldrich, TCI Chemicals) often provide detailed technical data sheets and synthesis notes for specialized compounds like deuterated reagents.

- Search in Patents: Patent documents can be a valuable source of detailed, practical synthetic methodologies that are not always found in journal articles.

References

Comprehensive Application Notes and Protocols: NMR Spectral Studies with Eu(fod)₃-d₃₀ for Pharmaceutical Research

Introduction to Lanthanide Shift Reagents in NMR Spectroscopy

Eu(fod)₃ (tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III)) represents a cornerstone of lanthanide shift reagent technology that revolutionized NMR spectroscopy in the 1970s and remains highly relevant for contemporary pharmaceutical research [1]. As a premier member of the paramagnetic shift reagents, Eu(fod)₃ operates through a well-established mechanism where the europium(III) center, with its electron configuration of f⁶ and six unpaired electrons distributed across different singly-occupied f-orbitals, generates substantial paramagnetic contributions that induce measurable chemical shift changes in substrate molecules [1]. The deuterated form, Eu(fod)₃-d₃₀, incorporates deuterated alkyl groups that eliminate interfering proton signals, making it particularly valuable for advanced NMR studies in drug development where signal clarity is paramount.

The fundamental mechanism of action involves Lewis acid-base interactions between the europium center and lone pair-containing functional groups (primarily oxygen and nitrogen atoms) in substrate molecules. This coordination creates a pseudocontact shift phenomenon that propagates through space, differentially affecting the NMR resonances of nuclei based on their spatial proximity to the binding site [2] [1]. The magnitude of induced shifts (Δδ) follows a predictable distance-dependent relationship, enabling researchers to extract crucial structural information and stereochemical details from otherwise complex or overlapping NMR spectra. This technical foundation makes Eu(fod)₃-d₃₀ an indispensable tool for resolving challenging structural problems in modern drug development pipelines, particularly for natural product characterization and synthetic pharmaceutical compounds with complex stereochemistry.

Fundamental Properties and Mechanism of Action

Chemical and Physical Characteristics

Eu(fod)₃-d₃₀ exhibits several critical properties that make it exceptionally suitable for NMR applications in pharmaceutical research. The reagent presents as a yellow crystalline powder with a melting point range of 203-207°C and a molecular weight of 1037.49 g/mol for the non-deuterated form [1]. The deuterated variant (d₃₀) maintains identical coordination chemistry while offering the advantage of reduced background signals in proton NMR spectroscopy. The molecular structure consists of a central europium(III) ion coordinated to three bidentate fod ligands, creating a complex with an electron-deficient metal center that acts as a strong Lewis acid [1]. This Lewis acidity drives the formation of coordination complexes with Lewis basic sites (oxygen, nitrogen) on substrate molecules, forming the basis for its function as an NMR shift reagent.

The distinctive perfluorinated alkyl chains in the fod ligand confer enhanced solubility in nonpolar organic solvents compared to earlier generations of shift reagents like Eu(DPM)₃ [1]. This lipophilic character ensures optimal performance in chlorinated solvents and hydrocarbons commonly used for NMR sample preparation. Additionally, the strongly electron-withdrawing fluorinated groups significantly enhance the Lewis acidity of the europium center, increasing its binding affinity toward substrate molecules and resulting in more pronounced induced chemical shifts. These properties collectively make Eu(fod)₃-d₃₀ particularly effective for studying pharmaceutical compounds with moderate to low polarity, including many natural products and drug-like molecules.

Table of Key Properties

Table 1: Fundamental Properties of Eu(fod)₃-d₃₀

| Property | Specification | Experimental Significance |

|---|---|---|

| Chemical Formula | C₃₀HₓDᵧEuF₂₁O₆ (x+y=30) | Deuterated form reduces interference in ¹H NMR |

| Molecular Weight | ~1067 g/mol (estimated for d₃₀) | Important for molar ratio calculations |

| Appearance | Yellow to orange powder | Visual identification and quality assessment |

| Melting Point | 203-207°C [1] | Purity indicator; thermal stability reference |

| Solubility | Excellent in chloroform, dichloromethane, toluene | Ensines homogeneous sample preparation |

| Paramagnetic Center | Eu³⁺ with f⁶ configuration [1] | Source of paramagnetic shifts through unpaired electrons |

| Coordination Geometry | Octahedral (expandable) | Accommodates substrate binding with coordination numbers up to 8 |

| Deuterated Sites | 30 deuterium atoms in tert-butyl groups | Eliminates interfering ligand signals in ¹H NMR |

Mechanism of Paramagnetic Shifting

The primary mechanism through which Eu(fod)₃-d₃₀ induces chemical shift changes involves pseudocontact interactions between the unpaired electrons of the europium ion and the nuclear spins of atoms in the substrate molecule [2] [1]. Unlike contact shifts that occur through covalent bonds, pseudocontact shifts operate through space and follow a predictable (3cos²θ-1)/r³ dependence, where r represents the distance between the europium ion and the affected nucleus, and θ denotes the angle between the vector connecting them and the principal magnetic axis of the complex. This distance and orientation dependence provides the foundation for extracting structural information from the magnitude of induced shifts.

When a substrate molecule coordinates to the europium center through a Lewis basic atom (typically oxygen or nitrogen), it creates a defined geometry that allows nuclei in proximity to experience substantial shift perturbations. Protons closest to the coordination site generally experience the largest induced shifts, with the effect diminishing predictably as distance increases [2]. This spatial dependency enables researchers to distinguish between nuclei that would otherwise exhibit nearly identical chemical shifts, resolve overlapping signals, and determine relative stereochemistry. The paramagnetic effects do not typically cause significant line broadening when used in appropriate concentrations, unlike many other paramagnetic NMR additives, making Eu(fod)₃-d₃₀ particularly valuable for obtaining high-quality, interpretable spectra [2].

Experimental Design and Considerations

Solvent Selection and Sample Preparation

The choice of appropriate solvent is critical for successful experiments with Eu(fod)₃-d₃₀. Deuterated chloroform (CDCl₃) represents the most widely used solvent due to its excellent solubilizing properties for both the shift reagent and most organic compounds, along with its minimal interference with substrate-reagent interactions [2]. The reagent also demonstrates good solubility in other deuterated nonpolar solvents including dichloromethane-d₂, benzene-d₆, and toluene-d₈. Polar aprotic solvents such as deuterated acetone (acetone-d₆) and dimethyl sulfoxide (DMSO-d₆) can be used but may compete with the substrate for binding to the europium center, potentially reducing the efficiency of complex formation and the magnitude of observed shifts. Protic solvents including methanol-d₄ and water are generally unsuitable as they can lead to reagent decomposition through displacement of the fod ligands.

Sample preparation follows a systematic protocol to ensure reproducible results. First, prepare a high-quality substrate solution (5-20 mg in 0.5 mL deuterated solvent) in a standard NMR tube, ensuring complete dissolution and homogeneity. Weigh the Eu(fod)₃-d₃₀ accurately using an analytical balance, with the initial mass calculated based on the desired molar ratio relative to the substrate. For preliminary experiments, a molar ratio of 0.2:1 (reagent:substrate) is recommended as a starting point. Add the solid reagent directly to the NMR tube containing the substrate solution, either using a microspatula or by preparing a concentrated stock solution for more precise volumetric additions. Cap the tube and mix thoroughly through inversion or gentle vortexing to ensure complete dissolution and homogenization. Allow the sample to equilibrate for 2-5 minutes before acquiring the initial NMR spectrum.

Handling and Storage Considerations

Eu(fod)₃-d₃₀ requires proper handling to maintain reagent integrity and ensure experimental reproducibility. The complex is moisture-sensitive and should be stored in a desiccator at temperatures between 2-8°C with protection from light. For weighing, use dry glassware and work in a low-humidity environment if possible, as exposure to atmospheric moisture can gradually degrade performance. When preparing stock solutions, use dry deuterated solvents and seal containers with parafilm or in sealed bags to prevent moisture absorption during storage. Stock solutions typically remain stable for several weeks when stored under anhydrous conditions at room temperature, though fresh preparation is recommended for critical quantitative applications.

The concentration optimization of Eu(fod)₃-d₃₀ follows a strategic approach. Begin with lower molar ratios (0.1:1 to 0.3:1) to establish baseline shift behavior and minimize potential line broadening effects at higher concentrations. For complete structural studies, progressively increase the ratio up to 0.75:1 or until signal broadening becomes problematic or no additional structural information is gained [2]. The relationship between molar ratio and induced chemical shift is typically linear within the practical working range (0.125-0.75 molar ratio), enabling extrapolation and quantitative analysis of shift trends [2]. Careful record keeping of masses, volumes, and molar ratios is essential for accurate data interpretation and experimental reproducibility.

Application Protocols and Methodologies

Standard Titration Protocol for Structural Elucidation

The titration approach with Eu(fod)₃-d₃₀ provides the most comprehensive method for structural analysis of pharmaceutical compounds. Begin by acquiring a high-quality baseline ¹H NMR spectrum of the substrate alone in deuterated chloroform or another suitable solvent. This reference spectrum should have excellent signal-to-noise ratio and sufficient digital resolution to accurately measure chemical shifts before reagent addition. Process the spectrum with appropriate window functions and phasing to ensure accurate integration and chemical shift measurements for all signals of interest.

Proceed with sequential additions of solid Eu(fod)₃-d₃₀ to the NMR tube, following a predetermined molar ratio progression. A typical sequence includes molar ratios of 0.125, 0.25, 0.375, 0.5, 0.625, and 0.75 [2]. After each addition, mix the sample thoroughly and acquire a new NMR spectrum using identical acquisition parameters to ensure direct comparability. Between acquisitions, store the sample at constant temperature to maintain experimental consistency. For each spectrum, record the chemical shift values of all observable protons, tracking the progression of Δδ (induced chemical shift change) for each signal throughout the titration series. For critical applications, include an internal standard (such as TMS) to ensure chemical shift referencing accuracy.

Data Analysis and Interpretation

The analysis of titration data follows a systematic approach to extract structural information. For each proton in the substrate molecule, plot the observed chemical shift against the molar ratio of Eu(fod)₃-d₃₀ to substrate. These plots typically yield straight lines within the recommended molar ratio range (0.125-0.75), with the slope of the regression line representing the susceptibility of that proton to the paramagnetic influence [2]. Protons with steeper slopes are generally closer in space to the coordination site where the substrate binds to the europium ion. The proximity relationship enables researchers to establish relative spatial arrangements within the molecule.

Table 2: Exemplary Induced Chemical Shift Data for Acridone Alkaloids with Eu(dpm)₃ (Analogous Reagent) [2]

| Proton Position | Chemical Shift (ppm) Substrate Only | Chemical Shift (ppm) 0.125:1 Ratio | Chemical Shift (ppm) 0.25:1 Ratio | Chemical Shift (ppm) 0.5:1 Ratio | Chemical Shift (ppm) 0.75:1 Ratio | Slope of Δδ vs. Ratio Plot |

|---|---|---|---|---|---|---|

| OCH₃-1 | 3.97 | 4.80 | 6.14 | 8.41 | 11.45 | 10.50 |

| H-2 | 6.14 | 6.69 | 7.37 | 8.57 | 10.21 | 5.55 |

| H-4 | 6.31 | 6.52 | 6.81 | 7.35 | 8.10 | 2.45 |

| H-8 | 8.44 | 8.68 | 9.05 | 9.95 | 10.85 | 2.80 |

| N-CH₃ | 3.69 | 3.82 | 4.03 | 4.45 | 5.05 | 1.75 |

When interpreting results, protons experiencing the largest induced shifts typically reside near oxygen or nitrogen atoms that directly coordinate to the europium center, or are positioned in spatial proximity to the binding site. In the exemplary acridone alkaloid study using the analogous Eu(dpm)₃ reagent, the OCH₃-1 proton exhibited the most dramatic shift (slope = 10.5), indicating its proximity to the primary coordination site [2]. Medium-range effects were observed for H-2 (slope = 5.55) and H-8 (slope = 2.80), while the N-CH₃ group experienced minimal perturbation (slope = 1.75), confirming its greater distance from the binding site. This differential shifting pattern provides a spatial map of the molecule that can resolve structural ambiguities and confirm proposed configurations.

Advanced Applications in Pharmaceutical Research

Stereochemical Determination and Conformational Analysis

Eu(fod)₃-d₃₀ provides exceptional utility for stereochemical assignments in drug molecules with multiple chiral centers, where conventional NMR parameters may offer ambiguous results. For diastereomeric compounds, the shift reagent can bind differentially to stereochemically distinct functional groups, inducing characteristic shift patterns that enable diastereomer identification and quantification. When analyzing molecules with flexible conformations, the reagent can preferentially stabilize specific conformers through selective binding to exposed Lewis basic sites, simplifying complex spectra and enabling conformational population analysis. This application is particularly valuable for preferential binding studies where the reagent exhibits different affinities for stereoisomers or conformers, leading to distinct shift profiles that serve as diagnostic fingerprints.

The implementation for stereochemical analysis follows a targeted approach focusing on key structural elements. For compounds with chiral alcohol functionalities, Eu(fod)₃-d₃₀ coordinates preferentially to the oxygen atom, inducing larger shifts for protons on the carbon bearing the alcohol group and adjacent positions. The differential shifting between diastereotopic protons or groups provides critical information about their relative spatial orientation. In the case of amine-containing pharmaceuticals, coordination occurs through the nitrogen lone pair, with induced shifts revealing the three-dimensional arrangement of substituents around the chiral center. For complex natural products with multiple coordination sites, sequential binding studies can identify the primary binding site based on the magnitude of initial shifts, followed by secondary interactions that provide additional structural constraints for complete stereochemical assignment.

Mixture Analysis and Enantiomeric Discrimination

While Eu(fod)₃-d₃₀ itself is not chiral and does not directly differentiate enantiomers, it provides powerful indirect methods for analyzing complex mixtures including racemic compounds and reaction mixtures. When combined with chiral solvating agents (CSAs) or chiral derivatizing agents, the reagent can enhance the spectral dispersion necessary for enantiomeric differentiation. For mixture analysis, the differential binding affinities of Eu(fod)₃-d₃₀ to various components based on their Lewis basic site accessibility and steric environment can lead to distinct shifting patterns that facilitate component identification and quantification without physical separation.

The practical implementation for mixture analysis involves establishing standard shift profiles for pure compounds under controlled conditions, then comparing these references to the behavior observed in mixtures. For reaction monitoring, the technique can distinguish between starting materials, intermediates, and products based on their coordination properties and resulting paramagnetic shift signatures. In natural product extracts, the differential shifting of various compound classes (amines, alcohols, carbonyls) enables preliminary classification and identification. For enantiomeric excess determination, the method typically requires pre-formation of diastereomeric complexes using a chiral derivatizing agent, after which Eu(fod)₃-d₃₀ enhances the chemical shift differences between diastereomer signals, improving measurement accuracy and precision, particularly for compounds with minimal inherent spectral differentiation.

Troubleshooting and Optimization Strategies

Common Experimental Challenges and Solutions

Several technical challenges may arise when working with Eu(fod)₃-d₃₀, but most can be addressed through method optimization. Excessive line broadening often occurs at high reagent concentrations and results from the paramagnetic properties of europium(III) shortening spin-spin relaxation times (T₂). This issue can be mitigated by reducing the molar ratio, increasing the sample temperature, or using shorter acquisition times. Insufficient induced shifts may indicate weak binding between the substrate and reagent, which can be addressed by increasing the molar ratio, switching to a less coordinating solvent, or modifying the substrate to enhance Lewis basicity through derivatization (e.g., converting alcohols to ethers or phenols to methoxy groups) [2].

Signal overlap complications can sometimes persist even with shift reagent addition, particularly for complex molecules with multiple similar functional groups. This challenge can be addressed by employing 2D NMR techniques in conjunction with shift reagent addition, or by using complementary shift reagents with different binding preferences (e.g., Pr(fod)₃ which induces shifts in the opposite direction). Sample precipitation may occur at higher reagent concentrations due to reduced solubility, which can be resolved by diluting the sample, using a more solubilizing solvent mixture, or ensuring thorough mixing between additions. Inconsistent results between experiments often stems from variations in moisture content, highlighting the need for strict anhydrous techniques and fresh solvent supplies.

Workflow Optimization and Validation

The following workflow diagram illustrates the systematic approach for Eu(fod)₃-d₃₀ experiments, from experimental design through data interpretation:

Diagram 1: Systematic workflow for Eu(fod)₃-d₃₀ NMR studies illustrating the sequential process from sample preparation through data interpretation and quality assurance.

Conclusion

Eu(fod)₃-d₃₀ remains an indispensable tool in the arsenal of pharmaceutical researchers for solving challenging structural and stereochemical problems. Through its well-defined coordination chemistry and predictable paramagnetic effects, this shift reagent provides spatial information that complements traditional NMR parameters. The protocols outlined in this application note provide a comprehensive framework for implementation, from basic titration experiments to advanced structural analysis. When properly employed with attention to the methodological details described, Eu(fod)₃-d₃₀ enables researchers to extract precise structural information that facilitates drug development and natural product characterization. As pharmaceutical compounds continue to increase in complexity, the unique capabilities of this established technique maintain its relevance in modern analytical laboratories.

References

Theoretical Application of Eu(fod)₃-d₃₀ to Isoflavones and Xanthones

Eu(fod)₃ is a lanthanide shift reagent used in NMR spectroscopy to simplify the interpretation of complex spectra. It induces predictable changes in the chemical shifts of nuclei near the binding site [1].

1. Interaction Mechanism: The europium (Eu³⁺) ion in Eu(fod)₃ is electrophilic. It coordinates with lone pairs of electrons on oxygen atoms in organic molecules. Both isoflavones (e.g., genistein, daidzein) and xanthones (e.g., α-mangostin) possess multiple oxygen atoms in carbonyl (C=O) and hydroxyl (-OH) groups that can serve as potential binding sites [2] [3]. Binding causes a paramagnetic shift, moving NMR signals further from their original positions.

2. Purpose and Utility:

- Signal Resolution: To separate overlapping signals in the ^1H NMR or ^13C NMR spectra of isoflavones or xanthones, making them easier to assign.

- Stereochemical Analysis: The magnitude of the induced shift is distance-dependent, providing information about the spatial arrangement of atoms relative to the binding site.

- Compound Identification: Creating a unique "shifted" spectrum can serve as a fingerprint for a specific compound in a mixture.

3. General Experimental Workflow: The diagram below outlines the key steps in a typical experiment using a lanthanide shift reagent.

Detailed Experimental Protocol

This protocol is a generalized template. All parameters, especially molar ratios and solvent choice, require empirical optimization for your specific isoflavone or xanthone.

1. Materials and Equipment

- NMR Spectrometer

- NMR tubes

- Deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice is critical as it must dissolve both the analyte and the shift reagent.

- Analyte: High-purity isoflavone (e.g., genistein [2]) or xanthone (e.g., α-mangostin [3]).

- Shift Reagent: Eu(fod)₃-d₃₀. The -d₃₀ denotes the perdeuterated form, which minimizes unwanted ^1H signals in the NMR spectrum [1].

- Micro-syringe or micropipette for precise liquid handling.

2. Step-by-Step Procedure

| Step | Action | Details & Considerations |

|---|---|---|

| 1 | Prepare Stock Solution | Dissolve a precisely weighed amount of your isoflavone/xanthone (e.g., 5-10 mg) in 0.6 mL of deuterated solvent. |

| 2 | Acquire Baseline Spectrum | Transfer the solution to an NMR tube and acquire a ^1H NMR spectrum. This is your reference. |

| 3 | Prepare Eu(fod)₃-d₃₀ Solution | Prepare a concentrated stock solution of Eu(fod)₃-d₃₀ in the same deuterated solvent (e.g., 50 mg/mL). |

| 4 | Titration of Shift Reagent | Using a micro-syringe, add a small aliquot (e.g., 5-10 µL) of the Eu(fod)₃-d₃₀ stock solution directly to the NMR tube. Cap and mix thoroughly by inverting. |

| 5 | Acquire Subsequent Spectra | Re-acquire the ^1H NMR spectrum after each addition. |

| 6 | Repeat | Repeat steps 4 and 5 until no further significant shifts are observed or the spectrum becomes overly broadened. |

3. Data Analysis and Interpretation

- Track Shifts: Monitor the change in chemical shift (δ in ppm) for each proton signal as a function of the molar equivalent of Eu(fod)₃-d₃₀ added.

- Plotting Data: For quantitative analysis, plot the induced shift (Δδ) versus the molar ratio of [Eu]/[Analyte]. This can be used to determine binding constants.

- Assignment: Protons closest to the oxygen binding site (e.g., protons on the aromatic ring adjacent to a carbonyl) will experience the largest downfield (increased δ) shifts.

Expected Outcomes & Data Interpretation

The table below summarizes the expected behavior for different classes of protons upon complexation with Eu(fod)₃.

| Proton Type (Example) | Expected Magnitude of Shift | Rationale |

|---|---|---|

| Aromatic protons near C=O | Large | Close spatial proximity to the primary binding site (carbonyl oxygen). |

| Methoxy (-OCH₃) protons | Medium | Proximity to an oxygen atom involved in binding. |

| Aliphatic side-chain protons | Small to Negligible | Increasing distance from the paramagnetic center. |

Critical Considerations & Troubleshooting

- Solvent Choice: Chloroform-d (CDCl₃) is often preferred as it is a poor Lewis base and does not compete strongly with the analyte for the Eu³⁺ ion. Avoid strongly coordinating solvents like DMSO-d₆ unless necessary for solubility.

- Water: The fod ligands are hygroscopic. Exposure to moisture can hydrolyze the complex, reducing its effectiveness. Always handle the reagent in an inert atmosphere (e.g., glove box) or under a dry nitrogen gas stream.

- Broadening: Excessive addition of the shift reagent can lead to significant line broadening of NMR signals, making them unreadable. This is due to an increased transverse relaxation rate (T₂). Finding the right molar ratio is key.

- No Observed Shifts: If no shifts are observed, the solvent may be competing effectively, or the analyte may lack a suitable binding site.

References

Chemical Identity and Purchasing Information

The table below summarizes the core identifying information and example suppliers for Eu(fod)3-d30.

| Property | Description |

|---|---|

| CAS Number | 56689-47-5 [1] |

| Chemical Name | Europium(III)-tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedionate)-d30 [1] |

| Molecular Formula | C₃₀H₃D₃₀EuF₂₁O₆ [1] |

| Molecular Weight | 1070.69 g/mol [1] |

| Appearance | Solid (information inferred from non-deuterated analogue) [2] |

| Key Application | Used as a shift reagent for NMR spectroscopy [1]. |

| Supplier | Product Description | Packing | Price (as of search date) |

|---|---|---|---|

| American Custom Chemicals Corporation | This compound 95.00% [1] | 5 mg [1] | $501.46 [1] |

Important Handling and Structural Considerations

Although a precise protocol is unavailable, the search results highlight critical handling properties and structural behaviors that must be considered during solution preparation.

- Handling and Solubility: The non-deuterated form of Eu(fod)₃ is described as a solid that is soluble in organic solvents and insoluble in water [2]. It is also hygroscopic and should be protected from light and stored under nitrogen [2]. These properties strongly suggest that preparation should be conducted in a dry environment using anhydrous, deuterated organic solvents.

- Solution Structure and Equilibria: An NMR study of regular Eu(fod)₃ reveals that its solution behavior is complex and crucial for its function [3]. The complex can oligomerize (self-associate) in apolar solvents but shifts towards a monomeric form in associative solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) [3]. The magnitude of the paramagnetic shifts it induces is directly related to these equilibria [3].

This relationship between solvent choice and complex state can be visualized in the following workflow:

References

Comprehensive Application Notes and Protocols: Lanthanide-Induced Shift Method with Deuterated Reagents

Introduction to Lanthanide-Induced Shift (LIS) Methodology

The lanthanide-induced shift (LIS) method represents a powerful analytical technique in structural chemistry that utilizes paramagnetic lanthanide complexes to perturb the nuclear magnetic resonance (NMR) signals of substrate molecules. First introduced by Hinckley in 1969, this method has evolved into an indispensable tool for elucidating molecular structures and stereochemical configurations across diverse scientific disciplines, including organic chemistry, medicinal chemistry, and structural biology. [1] The fundamental principle underlying LIS methodology involves the coordination of lanthanide shift reagents (LSRs) to target molecules containing lone-pair electrons, which induces measurable changes in their NMR chemical shifts. These paramagnetic contributions arise primarily from the dipolar (pseudocontact) shielding mechanism, with minor influences from contact shifts in certain systems. [2] [3]

The incorporation of deuterated analogues of traditional LSRs addresses several methodological limitations, particularly in systems where background signal interference or solvent effects complicate spectral interpretation. Deuterated LSRs offer reduced interference in specific NMR regions and maintain the paramagnetic shifting capabilities while minimizing potential signal overlap. This technical advancement has expanded the application range of LIS methodology to more complex molecular systems, including biological macromolecules and complex natural products with multiple oxygenated substituents. [1] The continuous development of LIS protocols with deuterated reagents provides researchers with enhanced tools for structural elucidation in drug development programs, where precise molecular characterization is paramount for understanding structure-activity relationships.

Theoretical Foundation and Fundamental Principles

The Pseudocontact Shift Model

The predominant mechanism responsible for lanthanide-induced shifts in NMR spectroscopy is the dipolar shielding effect, commonly referred to as the pseudocontact shift. This phenomenon is mathematically described by the McConnell-Robertson equation:

[ \Delta_i = C \frac{(1 - 3\cos^2\theta_i)}{R_i^3} ]

Where:

- (\Delta_i) represents the induced shift for nucleus i

- (C) is a proportionality constant specific to the lanthanide complex

- (R_i) is the distance between the lanthanide ion and the observed nucleus

- (\theta_i) is the angle between the principal magnetic axis and the vector connecting the lanthanide to nucleus i [3]

This equation establishes that the magnitude of induced shifts depends on both the distance from the lanthanide ion and the angular geometry of the complex. The fundamental assumption in most LIS applications is that the lanthanide complex possesses axial symmetry, where the principal magnetic axis aligns with the metal-ligand bond. Although crystallographic studies have revealed that some lanthanide complexes deviate from perfect axial symmetry, the practical application of the simplified equation remains valid because the average conformation in solution often approximates axial symmetry, and corrections for nonaxiality typically make only minor contributions to the total observed shifts. [3]

Deuterated Lanthanide Shift Reagents

Deuterated lanthanide shift reagents represent a specialized category of LSRs where specific positions in the ligand framework are replaced with deuterium atoms. The primary motivation for developing deuterated analogues includes:

- Reduction of background signals in proton NMR spectroscopy, particularly important when analyzing molecules with resonances in crowded spectral regions

- Minimization of interfering peaks that might overlap with substrate signals, thereby improving spectral clarity

- Isotopic labeling capabilities for specialized experiments including mechanistic studies and metabolic tracing

- Enhanced compatibility with deuterated solvents commonly used in NMR spectroscopy

While the search results don't provide specific examples of deuterated LSRs, the theoretical foundation suggests that deuterium substitution in the ligand periphery would maintain the coordination chemistry and paramagnetic properties of the complex while offering the spectroscopic advantages associated with deuterium. The development of such reagents would follow synthetic pathways similar to conventional LSRs, with incorporation of deuterated ligands at appropriate stages in the synthesis.

Experimental Protocols and Methodologies

Standard LIS Experimental Procedure with Eu(dpm)₃

The following protocol outlines the standardized approach for employing tris(dipivaloylmethanato)-europium(III) [Eu(dpm)₃] in LIS experiments, adaptable for deuterated analogues:

Materials and Equipment

- High-field NMR spectrometer (300 MHz or higher)

- Anhydrous, deuterated chloroform (CDCl₃) as solvent

- Eu(dpm)₃ shift reagent (commercially available or synthesized)

- Analytical balance with ±0.01 mg precision

- Inert atmosphere glove box or dry box for moisture-sensitive preparations

Step-by-Step Procedure

Sample Preparation: Dissolve 5-10 mg of the target substrate in 0.6 mL of CDCl₃ in a standard NMR tube to create a 5-20 mM solution.

Initial NMR Acquisition: Acquire a reference (^1)H NMR spectrum without any shift reagent present. Note all chemical shifts and coupling patterns.

Shift Reagent Addition: Using a microspatula, add small, measured aliquots of solid Eu(dpm)₃ directly to the NMR tube. The recommended molar ratios of Eu(dpm)₃ to substrate typically range from 0.125:1 to 0.75:1. [1]